molecular formula C21H19N3O3S B11207339 N-(3,4-dimethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11207339
M. Wt: 393.5 g/mol
InChI Key: HMRCQCTZQFTMMG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazoles This compound is characterized by its complex structure, which includes a phenyl group, an imidazo[2,1-b]thiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Imidazo[2,1-b]thiazole Ring: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Attachment of the Dimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the imidazo[2,1-b]thiazole ring.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group or the imidazo[2,1-b]thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazo[2,1-b]thiazoles or phenyl derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies related to cell signaling pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-(6-methylimidazo[2,1-b]thiazol-3-yl)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(6-ethylimidazo[2,1-b]thiazol-3-yl)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(6-propylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is unique due to its specific structural features, such as the presence of the phenyl group and the dimethoxyphenyl group. These structural elements contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C21H19N3O3S/c1-26-18-9-8-15(10-19(18)27-2)22-20(25)11-16-13-28-21-23-17(12-24(16)21)14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3,(H,22,25)

InChI Key

HMRCQCTZQFTMMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4)OC

Origin of Product

United States

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